GW4869

Übersicht

Beschreibung

GW69A, also known as GW4869, is a selective and non-competitive inhibitor of neutral sphingomyelinase (N-SMase). This compound is widely used in scientific research, particularly in studies related to exosome synthesis and release. It has an inhibitory concentration (IC50) of 1 micromolar for neutral sphingomyelinase and does not inhibit acid sphingomyelinase even at concentrations up to 150 micromolar .

Wissenschaftliche Forschungsanwendungen

GW69A hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung, darunter:

Chemie: Wird als Werkzeug verwendet, um die Inhibition der neutralen Sphingomyelinase und ihre Auswirkungen auf den Lipidstoffwechsel zu untersuchen.

Biologie: Wird in Studien zur Exosomensynthese und -freisetzung sowie in Untersuchungen von Sphingolipid-Signalwegen eingesetzt.

Medizin: Wird auf seine potenziellen therapeutischen Anwendungen bei Krankheiten untersucht, die mit einem dysregulierten Sphingolipidstoffwechsel zusammenhängen, wie z. B. Krebs und neurodegenerative Erkrankungen.

Industrie: Wird bei der Entwicklung von Forschungswerkzeugen und Assays zur Untersuchung der Sphingomyelinase-Aktivität eingesetzt

Wirkmechanismus

GW69A übt seine Wirkungen aus, indem es selektiv die neutrale Sphingomyelinase inhibiert. Die Verbindung bindet in nicht-kompetitiver Weise an das Enzym und verhindert die Hydrolyse von Sphingomyelin zu Ceramid. Diese Inhibition wirkt sich auf verschiedene Zellprozesse aus, darunter die Exosomensynthese und -freisetzung sowie die Sphingolipid-Signalwege .

Wirkmechanismus

Target of Action

GW4869, also known as GW-4869 HCl, 6823-69-4 (HCl), GW 4869, GW69A, or this compound dihydrochloride, is a selective and non-competitive inhibitor of neutral sphingomyelinase (N-SMase) with an IC50 of 1 μM . N-SMase is the primary target of this compound, and it plays a crucial role in the biogenesis and release of exosomes .

Mode of Action

This compound interacts with N-SMase, inhibiting its activity and thereby blocking the generation of exosomes . Exosomes are small vesicles that play a significant role in cell-to-cell communication, often carrying proteins, lipids, and nucleic acids from one cell to another . By inhibiting N-SMase, this compound effectively reduces the release of exosomes from cells .

Biochemical Pathways

The inhibition of exosome release by this compound affects several biochemical pathways. For instance, in prostate cancer cells, exosomes can induce macrophages to differentiate into M2 cells, a process that involves the activation of the AKT and STAT3 signaling pathways . By inhibiting exosome release, this compound impairs this differentiation process and the associated signaling pathways .

Result of Action

The primary result of this compound’s action is the inhibition of exosome release, which has several downstream effects. In the context of prostate cancer, this compound has been shown to inhibit the differentiation of macrophages into pro-tumor M2 cells . This leads to a reduction in pro-tumor activity and can inhibit the progression of prostate cancer .

Biochemische Analyse

Biochemical Properties

GW4869 interacts with neutral sphingomyelinase, an enzyme involved in the catabolism of sphingomyelin into ceramide . By inhibiting this enzyme, this compound prevents the formation of ceramide, a bioactive lipid involved in various cellular signaling pathways . This interaction alters the balance of sphingolipids in the cell membrane, affecting the release of exosomes .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. For instance, it has been shown to inhibit the differentiation of macrophages into M2 cells, a process induced by exosomes released by prostate cancer cells . This inhibition is achieved by blocking the release of these exosomes, thereby impairing the pro-tumor activity of the macrophages . In lung epithelial cells, this compound has been found to inhibit the epithelial-mesenchymal transition, a process involved in tumor progression .

Molecular Mechanism

The molecular mechanism of this compound involves its binding to neutral sphingomyelinase, inhibiting the enzyme’s activity and preventing the formation of ceramide . This leads to a decrease in the release of exosomes from cells . These exosomes are known to carry various bioactive molecules and have been implicated in several cellular signaling pathways, including the AKT and STAT3 signaling pathways .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. For example, after 24 hours of dosing retinal ganglion cells with this compound, a decrease in ceramide and an enhancement in GM1 ganglioside accumulation were observed . This led to a reduction in the density of small extracellular vesicles and an increase in the density of large ones .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. For example, in a study involving mice, a single intravitreal injection of this compound led to a significant loss of retinal ganglion cells and their axonal recipient neurons in the superior colliculus . This was accompanied by a dramatic reduction in anterograde retinal ganglion cell axon transport to the colliculus .

Metabolic Pathways

This compound is involved in the sphingolipid metabolic pathway, where it inhibits the conversion of sphingomyelin to ceramide by neutral sphingomyelinase . This affects the balance of sphingolipids in the cell membrane and influences the release of exosomes .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are closely related to its role in inhibiting exosome release. By altering the balance of sphingolipids in the cell membrane, this compound affects the release and subsequent uptake of exosomes, thereby influencing their distribution within and between cells .

Subcellular Localization

The subcellular localization of this compound is linked to its target, neutral sphingomyelinase. While neutral sphingomyelinase has been localized to the Golgi apparatus in several cell lines, subsequent studies have found the localization of neutral sphingomyelinase predominantly at the plasma membrane . As an inhibitor of neutral sphingomyelinase, this compound is likely to be found in these same locations within the cell .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

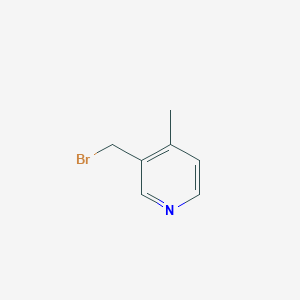

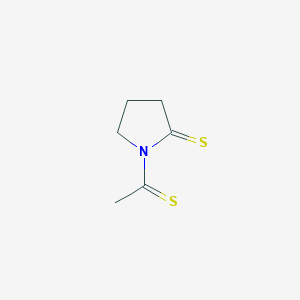

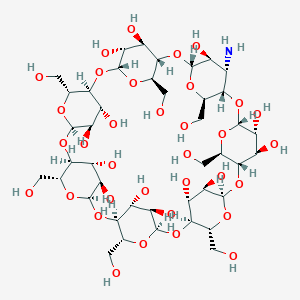

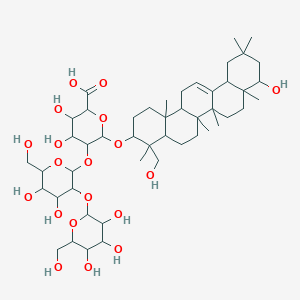

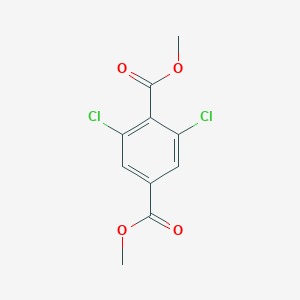

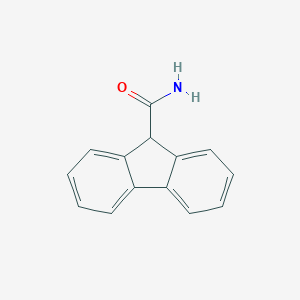

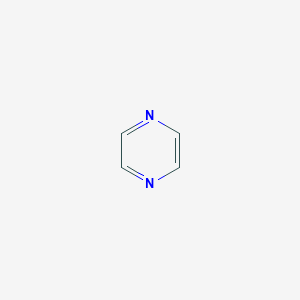

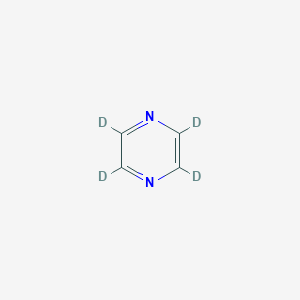

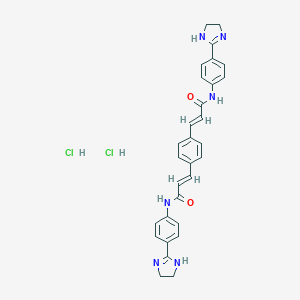

GW69A is synthesized through a series of chemical reactions involving the formation of a symmetrical dihydroimidazolo-amide structure. The synthesis typically involves the following steps:

Formation of the imidazolo ring: This step involves the reaction of appropriate amines with aldehydes or ketones to form the imidazolo ring.

Amidation: The imidazolo ring is then subjected to amidation reactions to introduce the amide groups.

Purification: The final product is purified using techniques such as recrystallization or chromatography to achieve high purity

Industrial Production Methods

Industrial production of GW69A follows similar synthetic routes but on a larger scale. The process involves:

Bulk synthesis: Large quantities of starting materials are reacted in industrial reactors.

Purification: The crude product is purified using industrial-scale chromatography or crystallization techniques.

Quality control: The final product undergoes rigorous quality control to ensure it meets the required purity standards

Analyse Chemischer Reaktionen

Arten von Reaktionen

GW69A unterliegt hauptsächlich den folgenden Arten von Reaktionen:

Inhibitionsreaktionen: Es inhibiert die Aktivität der neutralen Sphingomyelinase, indem es an das Enzym in nicht-kompetitiver Weise bindet.

Bindungsreaktionen: GW69A bindet an spezifische molekulare Ziele und beeinflusst deren Aktivität

Häufige Reagenzien und Bedingungen

Neutrale Sphingomyelinase: GW69A wird in Reaktionen verwendet, die neutrale Sphingomyelinase unter physiologischen Bedingungen beinhalten.

Exosomenstudien: Es wird in Studien verwendet, die die Exosomensynthese und -freisetzung beinhalten, oft unter Zellkulturbedingungen

Wichtigste gebildete Produkte

Das Hauptprodukt, das bei der Reaktion von GW69A mit neutraler Sphingomyelinase gebildet wird, ist der inhibierte Enzymkomplex. Diese Inhibition verhindert die Hydrolyse von Sphingomyelin zu Ceramid .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

N-(p-Amylzimmoyl) Anthranilsäure: Ein weiterer Inhibitor der neutralen Sphingomyelinase.

Lansoprazol-Natrium: Wird in Studien im Zusammenhang mit der Sphingomyelinase-Inhibition verwendet.

Einzigartigkeit

GW69A ist einzigartig in seiner hohen Selektivität und nicht-kompetitiven Inhibition der neutralen Sphingomyelinase. Im Gegensatz zu anderen Inhibitoren beeinflusst es die saure Sphingomyelinase nicht, selbst bei hohen Konzentrationen, was es zu einem wertvollen Werkzeug für spezifische Studien macht, die die neutrale Sphingomyelinase betreffen .

Eigenschaften

IUPAC Name |

(E)-3-[4-[(E)-3-[4-(4,5-dihydro-1H-imidazol-2-yl)anilino]-3-oxoprop-1-enyl]phenyl]-N-[4-(4,5-dihydro-1H-imidazol-2-yl)phenyl]prop-2-enamide;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H28N6O2.2ClH/c37-27(35-25-11-7-23(8-12-25)29-31-17-18-32-29)15-5-21-1-2-22(4-3-21)6-16-28(38)36-26-13-9-24(10-14-26)30-33-19-20-34-30;;/h1-16H,17-20H2,(H,31,32)(H,33,34)(H,35,37)(H,36,38);2*1H/b15-5+,16-6+;; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSFKAZDTKIKLKT-CLEIDKRQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN=C(N1)C2=CC=C(C=C2)NC(=O)C=CC3=CC=C(C=C3)C=CC(=O)NC4=CC=C(C=C4)C5=NCCN5.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1NC(=NC1)C2=CC=C(C=C2)NC(=O)/C=C/C3=CC=C(C=C3)/C=C/C(=O)NC4=CC=C(C=C4)C5=NCCN5.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H30Cl2N6O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

577.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

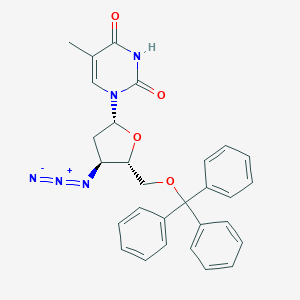

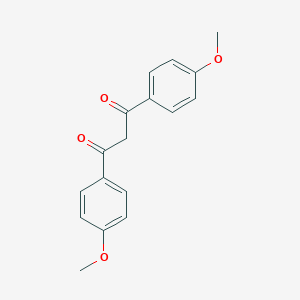

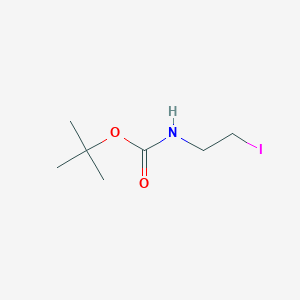

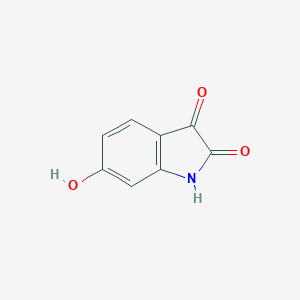

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.